![molecular formula C16H27N3O B14596455 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone CAS No. 60581-92-2](/img/structure/B14596455.png)
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is a chemical compound with the molecular formula C16H27N3O. This compound is characterized by the presence of a pyridine ring substituted with tert-butylamino groups and a methyl group, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone typically involves the reaction of 2,4-dichloro-6-methylpyridine with tert-butylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by tert-butylamino groups. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone involves its interaction with specific molecular targets. The tert-butylamino groups and the ethanone moiety play crucial roles in its reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone
- 1,2-Bis(tert-butylimino)ethane
Comparison: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is unique due to the specific positioning of the tert-butylamino groups and the presence of the ethanone moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
60581-92-2 |
|---|---|
Molekularformel |
C16H27N3O |
Molekulargewicht |
277.40 g/mol |
IUPAC-Name |
1-[2,4-bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H27N3O/c1-10-9-12(18-15(3,4)5)13(11(2)20)14(17-10)19-16(6,7)8/h9H,1-8H3,(H2,17,18,19) |
InChI-Schlüssel |
RMJQYBFZGLGVNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)NC(C)(C)C)C(=O)C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
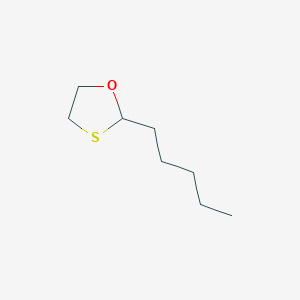
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
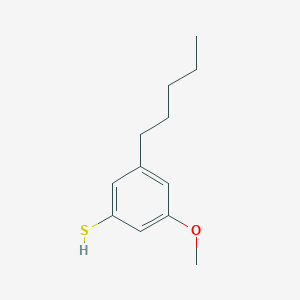
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
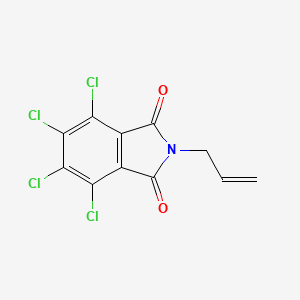

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

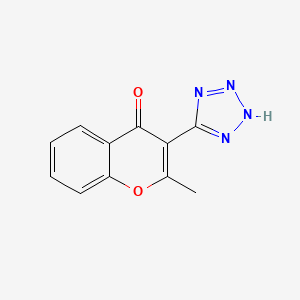
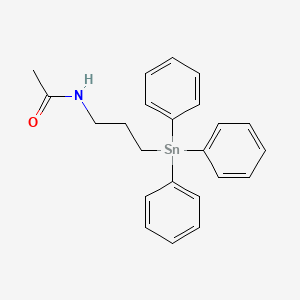
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
